molecular formula C22H23N7O2 B2898209 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2178773-65-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2898209
CAS RN: 2178773-65-2
M. Wt: 417.473
InChI Key: WOSPBAVTXPFXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Research in heterocyclic chemistry, particularly involving pyrazoles, pyrimidines, and other nitrogen-containing heterocycles, plays a crucial role in drug development. These compounds are foundational in creating agents with potential antibacterial, antifungal, and anticancer properties. For example, studies have synthesized and evaluated nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, showing expanded activity against Gram-negative organisms, highlighting the potential of such compounds in developing new antibiotics (Genin et al., 2000).

Synthesis of Heterocyclic Systems

The synthesis of complex heterocyclic systems is a key area of research, with applications ranging from the development of new pharmaceuticals to materials science. For instance, the synthesis of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer demonstrates the importance of such compounds in therapeutic applications (Scott et al., 2020).

Anticancer Activity

Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives further illustrates the potential medical applications of heterocyclic compounds. These studies have identified compounds with significant inhibitory activity against human breast adenocarcinoma cell lines, suggesting a pathway for developing new anticancer therapies (Abdellatif et al., 2014).

Anti-inflammatory and Analgesic Activities

The exploration of new compounds for anti-inflammatory and analgesic activities is another application area. Compounds derived from benzofuran and pyrazole scaffolds have been studied for their potential in treating inflammation and pain, contributing to the search for new therapeutic agents (El-Sawy et al., 2014).

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Studies on pyridazine derivatives and related compounds have demonstrated antimicrobial activity, underscoring the potential of heterocyclic compounds in addressing this global health challenge (El-Mariah et al., 2006).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-14-10-15(2)29(23-14)19-8-9-20(30)28(24-19)13-16-11-27(12-16)22(31)21-17-6-4-5-7-18(17)26(3)25-21/h4-10,16H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSPBAVTXPFXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NN(C5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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